molecular formula C9H11BrN2S B13325770 5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole

Cat. No.: B13325770
M. Wt: 259.17 g/mol
InChI Key: HSIQLJGTYBITNR-UHFFFAOYSA-N
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Description

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole (CAS 1289006-43-4) is a high-purity chemical building block designed for research and development applications. This compound features a fused imidazo[2,1-b][1,3]thiazole heterocyclic core, a tert-butyl substituent, and a bromine atom, which serves as a versatile handle for further synthetic modification via cross-coupling reactions. Compounds based on the imidazothiazole scaffold are extensively investigated in medicinal chemistry for their diverse pharmacological potential. These derivatives are recognized for their broad biological activities, which include serving as enzyme inhibitors and exhibiting antimicrobial, anticancer, and anti-inflammatory properties . The thiazole moiety is a privileged structure in drug discovery, found in more than 18 FDA-approved drugs, and is known for its significant role in various therapeutic agents . This brominated derivative is particularly valuable as a key synthetic intermediate in constructing more complex molecules for pharmaceutical research, agrochemical development, and materials science. Its structure is characterized by the molecular formula C 9 H 11 BrN 2 S and a molecular weight of 259.17 . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

IUPAC Name

5-bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C9H11BrN2S/c1-9(2,3)6-5-13-8-11-4-7(10)12(6)8/h4-5H,1-3H3

InChI Key

HSIQLJGTYBITNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC=C(N12)Br

Origin of Product

United States

Preparation Methods

General methods for synthesizing thiazole derivatives

  • Hantzsch Synthesis The primary method for synthesizing thiazole derivatives involves reacting \$$ \alpha \$$-halocarbonyl compounds with thioamides or thiourea. The mechanism entails a nucleophilic attack of the thioamide sulfur atom on the \$$ \alpha \$$-carbon of the \$$ \alpha \$$-halocarbonyl, followed by dehydration to yield the corresponding thiazole.

  • Cook–Heilbron Method Another method involves reacting an aminonitrile with carbon disulfide to produce 2,4-disubstituted 5-aminothiazole derivatives.

  • Robinson–Gabriel Method Thiazole derivatives can also be synthesized via cyclization of acylaminocarbonyl compounds using stoichiometric amounts of phosphorus pentasulfide.

  • Green Chemistry Approaches Green approaches to synthesizing thiazoles include using anodic oxidation of catechols in the presence of 2-mercaptobenzimidazole, and a one-pot reaction of 2-aminobenzenethiol, tetramethylthiuram disulfide, and benzyl bromide in water.

Synthesis of Imidazo[2,1-b]thiazole Derivatives

  • One method involves the reaction of 2-amino thiazoles with \$$ \alpha \$$-haloketones to form the imidazo[2,1-b]thiazole ring system. This is followed by purification using column chromatography.

  • Another method involves cyclization of various carboxylic acids with thiosemicarbazide in the presence of sulphuric acid.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction:

    Cyclization Reactions: The imidazole and thiazole rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve solvents like benzene or ethanol and may require heating or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazo[2,1-b][1,3]thiazole derivatives .

Scientific Research Applications

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole has several scientific research applications:

    Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents. They can inhibit the growth of cancer cells and have been studied for their effects on various cancer cell lines.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Bromine at C-5 (as in the target compound) is associated with anticancer activity, whereas bromine at C-2 (e.g., in imidazo[2,1-b][1,3,4]thiadiazole) enhances reactivity for further functionalization .
  • Bulk and Lipophilicity : The tert-butyl group at C-3 in the target compound likely improves metabolic stability and VEGFR binding compared to smaller groups (e.g., methyl at C-6 in ).
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzofuran at C-6 in ) enhance antimicrobial activity, while aliphatic substituents (e.g., tert-butyl) may favor kinase inhibition .

Pharmacological Profiles

Anticancer Activity

The target compound’s imidazo[2,1-b]thiazole core has been explored for VEGFR inhibition, a key pathway in angiogenesis and tumor growth . In contrast, pyrimidinyl-substituted analogs inhibit Raf kinases, and sulfonylphenyl derivatives (e.g., compound 6a in ) exhibit COX-2 selectivity.

Antimicrobial Activity

Benzofuran-substituted imidazo[2,1-b]thiazoles (e.g., compounds 5a and 6a in ) demonstrate potent activity against bacterial (S. aureus, E. coli) and fungal (A. niger) strains. The absence of aromatic substituents in the target compound suggests a divergent mechanism, highlighting the role of substituent chemistry in determining biological specificity .

Enzyme Inhibition

Substituents at C-5 significantly influence enzyme selectivity. For example, methanamine derivatives (e.g., compound 6a in ) achieve COX-2 inhibition with a selectivity index of 313.7, whereas bromine at C-5 in the target compound may favor kinase inhibition .

Biological Activity

5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, including the imidazole and thiazole rings, contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Structural Characteristics

The compound features a bromine atom and a tert-butyl group that enhance its lipophilicity and potentially influence its interaction with biological targets. The imidazo[2,1-b][1,3]thiazole framework is known for its versatility in drug design.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported as follows:
CompoundTarget OrganismMIC (µg/mL)
This compoundEscherichia coli4.0
This compoundStaphylococcus aureus2.5
This compoundCandida albicans3.0

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The following table summarizes the cytotoxic effects observed in vitro:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)12.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)8.7Inhibition of DNA synthesis

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines . Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through various pathways.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory assays. A study evaluated its effects on carrageenan-induced paw edema in rats:

  • Results : The compound demonstrated a significant reduction in edema compared to the control group, with an efficacy comparable to standard anti-inflammatory drugs like diclofenac.
TreatmentEdema Reduction (%)
Control0
Diclofenac75
This compound70

This suggests that the compound may inhibit inflammatory mediators effectively .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a formulation containing this compound against skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to placebo controls.

Case Study 2: Cancer Treatment

In preclinical models of lung cancer using A549 cells treated with the compound, researchers observed a marked decrease in tumor volume and weight when combined with standard chemotherapy agents.

Q & A

Q. What are the established synthetic routes for 5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of thiosemicarbazide with carboxylic acids to form 2-amino-1,3,4-thiadiazoles, followed by treatment with 2-haloketones to yield imidazo[2,1-b][1,3,4]thiadiazoles. Bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Optimal yields (>70%) are reported in anhydrous dimethylformamide (DMF) at 60°C . Purity can be enhanced via recrystallization from ethanol-water mixtures. Reaction monitoring via TLC or HPLC is critical to minimize byproducts .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity, particularly the tert-butyl group’s position (δ ~1.4 ppm for nine equivalent protons). Infrared (IR) spectroscopy identifies C-Br stretching (~600 cm⁻¹) and thiazole ring vibrations. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks, while elemental analysis (C, H, N, S) ensures purity (>98%). X-ray crystallography, though less common, resolves ambiguities in substituent orientation .

Advanced Research Questions

Q. How does the bromine substituent in position 5 influence nucleophilic substitution reactions, and what strategies optimize site-specific modifications?

The bromine atom at position 5 is highly reactive toward nucleophiles (e.g., amines, thiols) due to electron withdrawal by the adjacent thiazole ring. Secondary amines like piperidine substitute bromine efficiently (80–90% yield) in polar aprotic solvents (e.g., DMF, 80°C). Steric hindrance from the tert-butyl group at position 3 limits reactivity at other sites. Computational studies (DFT) predict activation barriers for substitution pathways, guiding solvent and catalyst selection .

Q. What computational and crystallographic approaches elucidate the structure-activity relationships of this compound derivatives in biological systems?

Molecular docking studies (e.g., AutoDock Vina) correlate substituent orientation with binding affinity to target proteins (e.g., kinases, microbial enzymes). X-ray crystallography of analogs (e.g., 3-Bromo-7-methoxy-2-phenylimidazo-benzothiazole) reveals key interactions: bromine participates in halogen bonding, while the tert-butyl group stabilizes hydrophobic pockets. Pharmacophore modeling identifies essential electronic and steric features for activity .

Q. How can researchers resolve contradictions in reported bromination efficiencies between N-bromosuccinimide (NBS) and electrophilic bromination methods?

Discrepancies arise from solvent effects (e.g., NBS in DMF vs. Br₂ in acetic acid) and substrate solubility. NBS is preferred for regioselectivity in non-polar media, while Br₂ may cause over-bromination. Controlled experiments with kinetic monitoring (UV-Vis) and density functional theory (DFT) calculations can identify transition states and optimize bromine equivalents .

Q. What methodological considerations are critical when assessing the pharmacological potential of this compound derivatives?

Prioritize in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) with structurally related controls. Metabolic stability is assessed via liver microsome studies, while toxicity profiles require zebrafish or murine models. Structure-activity relationship (SAR) studies must account for substituent electronic effects (Hammett σ values) and logP for bioavailability predictions .

Methodological and Theoretical Questions

Q. How should researchers integrate theoretical frameworks into experimental design for studying reaction mechanisms involving brominated imidazothiazoles?

Apply frontier molecular orbital (FMO) theory to predict reactivity sites. For example, HOMO-LUMO gaps calculated via Gaussian software identify nucleophilic/electrophilic centers. Transition state modeling (e.g., IRC calculations) validates proposed mechanisms. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots strengthens theoretical models .

Q. What chromatographic techniques are optimal for purifying brominated imidazothiazole derivatives, and how do solubility properties challenge separation?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates brominated analogs with >95% purity. For hydrophobic derivatives (e.g., tert-butyl-containing compounds), normal-phase silica gel chromatography with ethyl acetate/hexane mixtures (1:4 v/v) is preferred. Challenges include low aqueous solubility, mitigated by adding 0.1% trifluoroacetic acid (TFA) to mobile phases .

Q. How can process simulation tools improve scalability in multi-step syntheses of this compound?

Aspen Plus® simulations optimize solvent recovery and heat integration, reducing energy costs. Continuous flow reactors enhance bromination efficiency (residence time <10 min) compared to batch processes. Sensitivity analysis identifies critical parameters (e.g., stoichiometry of NBS, mixing rates) for robust scale-up to kilogram quantities .

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